![molecular formula C10H17N3O2 B2809482 Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate CAS No. 1305712-89-3](/img/structure/B2809482.png)
Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H17N3O2 . It is a colorless low melting solid or liquid .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate is1S/C10H17N3O2/c1-10 (2,3)15-9 (14)13-5-7 (4-11)8 (12)6-13/h7-8H,5-6,12H2,1-3H3
. This code provides a standard way to encode the molecular structure using text. Physical And Chemical Properties Analysis
Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate is a colorless low melting solid or liquid . It has a molecular weight of 211.26 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis of Chiral Auxiliary and Building Blocks
Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate is utilized in the synthesis of new chiral auxiliary and as a building block in dipeptide synthesis. The compound has shown effectiveness in the preparation of enantiomerically pure acids and dipeptides with high selectivities and diastereoselectivities, demonstrating its importance in the synthesis of complex organic molecules (Studer, Hintermann, & Seebach, 1995).
Economical Synthesis from L-Aspartic Acid
An economical synthesis pathway for tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate from L-aspartic acid has been optimized. This method is highlighted for its mild reaction conditions and cost-effectiveness, making it suitable for industrial preparation (Han et al., 2018).
Application in Dynamic Kinetic Resolution
The compound serves as a chiral auxiliary in dynamic kinetic resolution processes, facilitating stereoselective carbon-carbon bond formation. This application underlines its utility in synthesizing chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, crucial for the development of biologically active compounds (Kubo et al., 1997).
In Intramolecular Defluorinative Cyclization
Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate is involved in intramolecular defluorinative cyclization, leading to the synthesis of difluoromethylated quinazolic acid derivatives. This highlights its role in creating novel cyclic amino acid esters, showcasing its versatility in organic synthesis (Hao et al., 2000).
As a Versatile Intermediate for Asymmetric Synthesis
The compound is a versatile intermediate in the asymmetric synthesis of amines, demonstrating its utility in generating a wide range of highly enantioenriched amines. This includes α- and β-amino acids and amino alcohols, emphasizing its significance in synthesizing key building blocks for bioactive compounds (Ellman, Owens, & Tang, 2002).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H312-H315-H319-H332-H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-7(4-11)8(12)6-13/h7-8H,5-6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFUSRKVFAHZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate | |
CAS RN |
1305712-89-3 |
Source
|
Record name | tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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